molecular formula C20H13BrN2O4S2 B2839773 (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 301687-64-9

(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2839773
CAS RN: 301687-64-9
M. Wt: 489.36
InChI Key: IQVADJFHSOSTEW-NXVVXOECSA-N
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Description

(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C20H13BrN2O4S2 and its molecular weight is 489.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of derivatives of this compound for antimicrobial activity. These derivatives have shown promising results against a range of bacteria and mycobacteria. For instance, the study by Krátký, Vinšová, and Stolaříková (2017) highlighted the antimicrobial potential of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides, esters, and 5-arylalkylidene derivatives, particularly against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 8-16μM for the most active compounds (Krátký, Vinšová, & Stolaříková, 2017).

Anticonvulsant Activity

The anticonvulsant properties of the compound and its derivatives have also been explored. A study by Agarwal et al. (2006) synthesized a series of derivatives and evaluated their anticonvulsant activity, finding that some compounds were potent, comparable to reference drugs like phenytoin sodium and sodium valproate (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).

Anticancer Activity

Several studies have synthesized derivatives of this compound to assess their anticancer activity. For example, Erben et al. (2014) explored the antiproliferative activity of N-glycosylated and S-glycosylated derivatives against lung carcinoma cell lines, identifying compounds with promising efficacy (Erben, Michalik, Feist, Kleeblatt, Hein, Matin, Iqbal, & Langer, 2014).

Corrosion Inhibition

The compound has also shown potential as a corrosion inhibitor. A study by Yadav, Gope, and Sarkar (2016) investigated the corrosion inhibition performance of synthesized amino acid compounds derived from this compound on mild steel in hydrochloric acid solution, revealing effective inhibition through potentiodynamic polarization and electrochemical impedance spectroscopy techniques (Yadav, Gope, & Sarkar, 2016).

properties

IUPAC Name

2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4S2/c21-11-6-7-13-12(9-11)15(17(24)22-13)16-18(25)23(20(28)29-16)14(19(26)27)8-10-4-2-1-3-5-10/h1-7,9,14,25H,8H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFFKAWSLMYGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

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